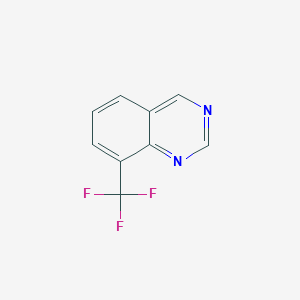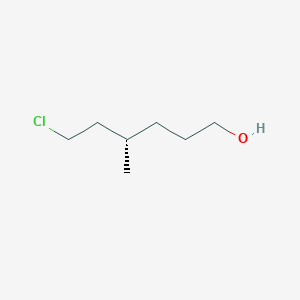
8-(Trifluoromethyl)quinazoline
説明
It belongs to the quinazoline family and contains a trifluoromethyl group (CF₃) attached to the quinazoline ring. Quinazolines have garnered attention due to their diverse biopharmaceutical activities .
Synthesis Analysis
The synthesis of 8-(Trifluoromethyl)quinazoline involves various methods, including cyclization reactions. Researchers have explored both traditional and novel synthetic routes. These methods often utilize starting materials containing fluorine atoms to introduce the trifluoromethyl group. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic system with a quinazoline core. The trifluoromethyl group is attached to one of the carbon atoms in the ring. The planarity of the molecule significantly influences its efficiency as an inhibitor .
Chemical Reactions Analysis
The chemical reactivity of this compound involves interactions with other molecules, such as acids, bases, and oxidizing agents. Researchers have investigated its behavior under various conditions. For instance, it has been studied as a corrosion inhibitor for mild steel in acidic media . Further studies explore its reactivity with different functional groups and its potential applications.
科学的研究の応用
Anticancer Properties
- Quinazoline derivatives, including 8-(Trifluoromethyl)quinazoline, have shown potential in cancer treatment. These compounds are known for inhibiting EGFR and have shown activity against both wild-type and mutated EGFR, making them significant in the field of oncology. Diverse therapeutic protein targets are addressed by quinazoline derivatives, leading to a variety of patented compounds for cancer treatment (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Anti-Inflammatory Activity
- 8/10-trifluoromethyl-substituted-imidazo[1,2-c] quinazolines, closely related to this compound, have been evaluated for their anti-inflammatory properties. These compounds showed promising activity in vivo, indicating their potential for the development of new anti-inflammatory drugs (Balakumar et al., 2010).
Antimicrobial and Anticancer Activities
- Quinazoline derivatives have been synthesized and tested for antimicrobial and anticancer activities. Some of these compounds exhibited potent anti-bacterial and anti-fungal activities, demonstrating the broad spectrum of biological activities of quinazoline nucleus (Prabhakar, Venkateswarlu, Bhargavi, & Jagadeesh, 2016).
Synthetic Chemistry Advancements
- Quinazolines are significant in medicinal chemistry for their diverse biological properties. Recent advancements in the synthetic chemistry of quinazolines have been explored, with an emphasis on eco-friendly and efficient methods. This highlights the growing importance and potential applications of quinazolines in various biological and chemical fields (Faisal & Saeed, 2021).
特性
IUPAC Name |
8-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)7-3-1-2-6-4-13-5-14-8(6)7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMGIRFTPNSHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3244953.png)


![[4-(Aminomethyl)phenyl]urea](/img/structure/B3244967.png)





![Piperidine, 1-(3-oxetanyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-](/img/structure/B3245019.png)
